2,3,6-Tribromo-4-methylphenol
Overview
Description
2,3,6-Tribromo-4-methylphenol is an organic compound with the molecular formula C7H5Br3O It is a brominated phenol derivative, characterized by the presence of three bromine atoms and a methyl group attached to the phenol ring
Preparation Methods
Synthetic Routes and Reaction Conditions
2,3,6-Tribromo-4-methylphenol can be synthesized through the bromination of 4-methylphenol (p-cresol). The process involves the use of bromine in the presence of a suitable solvent, such as trifluoromethanesulfonic acid. The reaction typically proceeds via the formation of a bromodienone intermediate, which rearranges to yield the desired tribromophenol .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the product. The use of efficient brominating agents and optimized reaction parameters is crucial for industrial synthesis.
Chemical Reactions Analysis
Types of Reactions
2,3,6-Tribromo-4-methylphenol undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its oxidation state and functional groups.
Common Reagents and Conditions
Bromination: Bromine in the presence of trifluoromethanesulfonic acid is commonly used for the bromination of phenols.
Debromination: Tetramethylammonium iodide in trifluoromethanesulfonic acid is effective for selective debromination.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, debromination can yield less brominated phenol derivatives.
Scientific Research Applications
2,3,6-Tribromo-4-methylphenol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other brominated compounds and as a reagent in organic synthesis.
Biology: The compound’s brominated structure makes it useful in studying halogenated organic compounds’ biological effects.
Medicine: Research into its potential medicinal properties, including antimicrobial and antifungal activities, is ongoing.
Industry: It is used in the production of flame retardants and other industrial chemicals.
Mechanism of Action
The mechanism by which 2,3,6-Tribromo-4-methylphenol exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The bromine atoms and phenolic hydroxyl group play crucial roles in these interactions, affecting the compound’s reactivity and biological activity .
Comparison with Similar Compounds
Similar Compounds
2,4,6-Tribromophenol: Another brominated phenol with similar properties but different bromine atom positions.
2,4,6-Tribromo-3-methylphenol: A closely related compound with a methyl group at a different position on the phenol ring.
Uniqueness
2,3,6-Tribromo-4-methylphenol is unique due to its specific bromination pattern and the presence of a methyl group, which influence its chemical reactivity and potential applications. Its distinct structure allows for unique interactions in chemical and biological systems, setting it apart from other brominated phenols.
Properties
IUPAC Name |
2,3,6-tribromo-4-methylphenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Br3O/c1-3-2-4(8)7(11)6(10)5(3)9/h2,11H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTGDPJRWRYCBFF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1Br)Br)O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Br3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80503983 | |
Record name | 2,3,6-Tribromo-4-methylphenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80503983 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
344.83 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
36776-51-9 | |
Record name | 2,3,6-Tribromo-4-methylphenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80503983 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How is 2,3,6-tribromo-4-methylphenol synthesized according to the research?
A1: The research paper describes a novel synthesis of this compound through a rearrangement reaction. [] Specifically, 2,4,6-tribromo-4-methylcyclohexa-2,5-dienone undergoes rearrangement in the presence of trifluoromethanesulfonic acid to yield this compound. This highlights the potential of utilizing dienone rearrangements in acidic conditions for the synthesis of specific bromophenol isomers.
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